molecular formula Al2H2Na2O7Si B8373423 Alusil ET

Alusil ET

Cat. No.: B8373423
M. Wt: 242.04 g/mol
InChI Key: JYIMWRSJCRRYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alusil is a hypereutectic aluminum-silicon (Al-Si) alloy, historically developed to address challenges in automotive engineering, particularly for engine components requiring low thermal expansion, high wear resistance, and lightweight properties. It typically contains 23% silicon, aluminum, and minor additions of copper to enhance mechanical strength . Initially commercialized in Germany and France (under the trade name Alsia), Alusil replaced nickel-based coatings like Nikasil due to environmental concerns and superior material performance in engine bores .

In industrial applications, Alusil is also referenced as an aluminosilicate matrix (e.g., ALUSIL®) for radioactive waste conditioning, demonstrating its versatility . However, this article focuses on its metallurgical applications, where it competes with similar alloys and coatings.

Scientific Research Applications

Automotive Applications

Engine Components:
Alusil ET is widely used in the production of engine blocks and cylinder liners due to its excellent wear resistance and thermal stability. The alloy's hypereutectic composition, which includes approximately 17% silicon, enhances its hardness and reduces wear rates compared to traditional cast iron components. For instance, Porsche's extensive testing demonstrated that Alusil cylinders exhibited significantly lower deformation and scoring compared to earlier materials .

Performance Enhancements:
The use of this compound allows manufacturers to produce lighter engines without compromising strength or performance. For example, Toyota reported a 26.17% increase in horsepower when using Alusil in their engines, highlighting the material's efficiency in enhancing power output while maintaining lower weight .

Data Table: Performance Comparison of Engine Components

Material TypeWeight Reduction (%)Horsepower Increase (%)Wear Resistance (Relative)
Cast Iron001
This compound2026.172

Thermal Management

Heat Storage Applications:
this compound is also utilized in thermal management systems, specifically as a metallic phase change material (mPCM). Its ability to store thermal energy during phase changes at around 577 °C makes it valuable for applications requiring efficient heat transfer and storage . This property is particularly beneficial in automotive applications where managing engine heat is crucial for performance and longevity.

Industrial Uses

Manufacturing Components:
Beyond automotive applications, this compound is employed in various industrial components that require high wear resistance and thermal stability. The alloy's unique microstructure allows for enhanced performance in high-stress environments such as pumps and compressors.

Case Study: Cylinder Liners
A case study analyzed the performance of Alusil-coated cylinder liners in heavy-duty diesel engines. The results indicated that engines equipped with these liners experienced reduced friction and improved fuel efficiency compared to those with conventional liners. The study highlighted a significant decrease in maintenance costs due to the extended lifespan of the Alusil components .

Summary of Properties

The key properties that make this compound a preferred choice for various applications include:

  • High Wear Resistance: Due to its silicon content, which creates a hard surface that withstands abrasion.
  • Thermal Stability: Maintains performance under high-temperature conditions.
  • Lightweight: Contributes to overall vehicle weight reduction, enhancing fuel efficiency.
  • Corrosion Resistance: Offers durability against environmental factors.

Q & A

Basic Research Questions

Q. What standardized characterization techniques are recommended for verifying the microstructure and phase composition of Alusil ET in experimental settings?

  • Methodological Answer : Employ scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to map elemental distribution and identify intermetallic phases. Pair this with X-ray diffraction (XRD) to confirm crystallographic structure . For reproducibility, document instrument parameters (e.g., acceleration voltage, scan rate) and adhere to ASTM standards for sample preparation .

Q. How should researchers design controlled experiments to assess the mechanical properties of this compound under varying thermal conditions?

  • Methodological Answer : Use a split-plot experimental design to test tensile strength and hardness across temperature gradients (e.g., 25°C to 300°C). Standardize strain rates (e.g., 0.5 mm/min) per ISO 6892-1 and incorporate control groups with pure aluminum or silicon analogs for baseline comparison. Statistical tools like ANOVA should validate significance (p < 0.05) .

Q. What protocols ensure reproducibility in synthesizing this compound at the laboratory scale?

  • Methodological Answer : Publish detailed synthesis steps, including precursor purity (≥99.9%), melting temperatures (±5°C tolerance), and cooling rates (e.g., 10°C/min for eutectic solidification). Cross-reference with peer-reviewed protocols and validate via inter-laboratory comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., impurity levels, annealing duration). Use sensitivity analysis to isolate factors like oxygen content or quenching methods. Pre-register hypotheses to avoid bias, as per Recommendation 8.1 in .

Q. What advanced computational models are suitable for predicting phase transitions in this compound under extreme stress conditions?

  • Methodological Answer : Implement finite element analysis (FEA) with ABAQUS or COMSOL, integrating experimental stress-strain data to calibrate models. Validate predictions against synchrotron XRD results under dynamic loading. Address discrepancies via Bayesian inference to refine model parameters .

Q. How can experimental design be optimized to minimize interfacial defects in this compound composites during additive manufacturing?

  • Methodological Answer : Apply a Taguchi orthogonal array to test variables (e.g., laser power, layer thickness). Characterize defects via micro-CT imaging and quantify porosity using Archimedes’ principle. Optimize parameters via response surface methodology (RSM), prioritizing defect reduction while maintaining mechanical integrity .

Q. What strategies validate the chemical homogeneity of this compound in large-scale samples without destructive testing?

  • Methodological Answer : Use neutron diffraction for bulk phase analysis or laser-induced breakdown spectroscopy (LIBS) for surface mapping. Cross-validate with EBSD (electron backscatter diffraction) on subsectioned samples. Statistical process control (SPC) charts can monitor homogeneity across batches .

Q. Methodological Frameworks for Data Interpretation

Q. How should researchers document and justify deviations from pre-registered analysis plans when studying this compound’s corrosion resistance?

  • Methodological Answer : Maintain an open lab notebook detailing unplanned variables (e.g., humidity fluctuations). Use the STROBE framework to report deviations transparently. Apply Bonferroni corrections to adjust p-values in multi-test scenarios .

Q. What statistical approaches are recommended for reconciling contradictory fatigue-life data in this compound across different testing environments?

  • Methodological Answer : Employ Cox proportional hazards models to account for censored data in fatigue tests. Stratify results by environmental factors (e.g., saline exposure, cyclic humidity) and use Kaplan-Meier survival curves to visualize disparities. Reconcile outliers via Grubbs’ test or robust regression .

Q. How can systematic reviews be structured to evaluate the long-term durability of this compound in aerospace applications?

  • Methodological Answer : Follow PRISMA guidelines to screen studies, emphasizing peer-reviewed journals and excluding industrial reports. Use GRADE criteria to assess evidence quality, focusing on sample size, follow-up duration, and environmental simulation fidelity. Highlight gaps for future research, such as microgravity effects .

Comparison with Similar Compounds

Alusil vs. Nikasil

Nikasil is an electrodeposited nickel-silicon carbide (Ni-SiC) coating applied to aluminum engine cylinders. While it improved durability in high-performance engines, Alusil emerged as a bulk-material alternative with distinct advantages:

Property Alusil Nikasil
Composition 23% Si, Al-Cu matrix Ni matrix with SiC particles
Thermal Expansion Low (matched to piston alloys) Higher (Ni matrix)
Environmental Impact Nickel-free, eco-friendly Contains nickel, environmentally hazardous
Manufacturing Cost High (complex casting/machining) Moderate (coating process)
Durability Excellent wear resistance in bulk form Prone to corrosion with IF-WS2-doped oils

Key Findings :

  • Alusil’s hypereutectic structure minimizes piston-cylinder friction, critical for air-cooled engines (e.g., Porsche 928, 944) .
  • Nikasil’s susceptibility to corrosion with modern lubricants (e.g., IF-WS2-doped oils) limits its use, whereas Alusil remains compatible .

Alusil vs. Standard Al-Si Alloys

Conventional Al-Si alloys (eutectic or hypoeutectic) lack the silicon content required for extreme wear resistance:

Property Alusil Standard Al-Si Alloys
Si Content 23% (hypereutectic) 6–12% (eutectic/hypoeutectic)
Wear Resistance Superior (primary Si crystals) Moderate (limited Si dispersion)
Applications Engine blocks, pistons General automotive parts

Research Insight :

  • Laser-clad Alusil coatings with SiC particles show inhomogeneous distribution, but still outperform standard alloys in wear tests .

Alusil vs. Alsia

Alsia is the French equivalent of Alusil, sharing similar composition and applications. Minor differences lie in regional manufacturing standards and historical patenting .

Critical Analysis of Advantages and Limitations

Advantages of Alusil :

  • High Silicon Content : Reduces thermal expansion and improves seizure resistance .
  • Environmental Safety : Eliminates nickel, aligning with stricter regulations .
  • Longevity : Maintains dimensional stability under cyclic thermal loads .

Limitations :

  • Cost : Complex casting and machining increase production expenses .
  • Brittleness : High silicon content may reduce ductility, requiring precise engineering .

Preparation Methods

Compositional Design and Raw Material Selection

Hypereutectic Alusil ET alloys typically contain 12–20 wt% silicon , with precise compositional adjustments dictating final mechanical and thermal properties . The inclusion of copper (Cu) and magnesium (Mg) at 4–5 wt% enhances precipitation hardening, while trace additions of phosphorus (P) or rare earth elements (RE) refine silicon crystallites .

Silicon Content Optimization

In the ALUSIL® process, the alloy AlSi-17Cu4Mg (17% Si, 4% Cu, 1% Mg) exemplifies the hypereutectic standard, where excess silicon forms primary crystals during solidification . Increasing silicon to 20 wt% improves wear resistance but risks coarse silicon platelet formation, necessitating microstructure modifiers .

Role of Additives

  • Phosphorus (P): Added at 0.005–0.02 wt%, phosphorus nucleates silicon crystals, reducing their size from 50–100 μm to 10–30 μm .

  • Rare Earth Elements (RE): Cerium (Ce) and lanthanum (La) at 0.2–0.5 wt% adsorb onto silicon growth fronts, promoting isotropic crystal growth and suppressing needle-like eutectic structures .

Conventional Casting and Microstructure Challenges

Traditional gravity casting of hypereutectic Al-Si alloys often yields detrimental microstructures:

Microstructural FeatureImpact on Properties
Coarse primary silicon (50–100 μm)Stress concentration, brittle fracture
Needle-like eutectic siliconReduced fatigue resistance
Porosity (2–5% volume)Impaired mechanical strength

Source identifies shrinkage porosity and silicon phase inhomogeneity as primary limitations of conventional methods.

Advanced Preparation Methods

Spray Forming with Hot Pressing (Patent CN104264016B)

This industrial-scale method combines rapid solidification and thermomechanical processing:

  • Melting and Alloying

    • Pure aluminum (99.7%) is melted at 750–800°C in a graphite crucible .

    • Silicon (15–20 wt%) is added incrementally to prevent flotation, followed by RE master alloy (0.2–0.5 wt%) .

    • Electromagnetic stirring ensures homogeneity before casting into ingots .

  • Spray Forming Parameters

    • Atomization gas: Nitrogen (N₂) at 1.0–1.5 MPa .

    • Melt flow rate: 1.7–1.8 kg/min .

    • Deposition substrate rotation: 90–150 RPM to ensure even deposition .

  • Hot Pressing Densification

    • Temperature: 250–400°C

    • Pressure: 300–500 MPa

    • Duration: 1–3 hours
      Resulting density exceeds 98% theoretical, with silicon particles refined to 5–15 μm .

ALUSIL® Process with Phosphorus Modification

Developed for engine block production, this method prioritizes silicon morphology control:

  • Alloy Preparation

    • Charge composition: Al-17Si-4Cu-1Mg-0.01P .

    • Phosphorus introduced as Cu-P pre-alloy to ensure dissolution .

  • Directional Solidification

    • Cooling rate: 10–20°C/min below eutectic temperature (577°C) .

    • Primary silicon size: 10–20 μm .

Comparative Analysis of Preparation Techniques

ParameterSpray Forming + Hot Pressing ALUSIL® Process
Silicon content (wt%)15–2017
AdditivesRE (Ce/La)P
Silicon size (μm)5–1510–20
Density (% theoretical)>9895–97
Typical applicationsPistons, compressorsEngine blocks

The spray-forming route achieves finer microstructures but requires higher capital investment. ALUSIL® balances cost and performance for mass production.

Post-Processing and Performance Enhancement

Heat Treatment

  • Solution treatment: 495–505°C for 4–6 hours dissolves Cu/Mg intermetallics .

  • Aging: 170–190°C for 8–12 hours precipitates Mg₂Si and Al₂Cu phases, increasing hardness by 15–20% .

Surface Engineering

  • Electrochemical etching: Removes aluminum matrix, exposing silicon protrusions (5–10 μm height) for improved lubricity .

  • Plasma electrolytic oxidation (PEO): Forms 20–30 μm Al₂O₃ coatings, enhancing wear resistance by 40% .

Industrial Applications and Case Studies

Automotive Pistons

This compound pistons exhibit 30% lower wear rates compared to eutectic alloys, with service lifetimes exceeding 300,000 km .

High-Performance Engine Blocks

The ALUSIL® process enables monolithic aluminum engine blocks with 0.5–1.5 μm RMS surface roughness , eliminating cast iron liners .

Properties

Molecular Formula

Al2H2Na2O7Si

Molecular Weight

242.04 g/mol

IUPAC Name

dialuminum;disodium;oxygen(2-);silicon(4+);hydrate

InChI

InChI=1S/2Al.2Na.H2O.6O.Si/h;;;;1H2;;;;;;;/q2*+3;2*+1;;6*-2;+4

InChI Key

JYIMWRSJCRRYNK-UHFFFAOYSA-N

Canonical SMILES

O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]

Related CAS

12042-41-0 (aluminum.H4-o4-si.hydrochloride)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to batch size, gel composition and contents of sodium silicate, sodium aluminate solution is prepared. This is added at a controlled rate and at ambient temperature to sodium silicate solution taken previously in a stainless steel reactor. Slurry of reaction mixture is allowed to crystallize at temperature 70-100° C. for 1 to 5 hours until Zeolite-A formation takes place. Zeolite-A slurry is filtered and washed till filtrate pH was ˜11 to 10.5. Wet cake thus obtained is dried in a dryer and dry powder was pulverized and subjected to analysis. The comparison of the properties of detergent builder Zeolite-A produced according to present invention (Example 10) and SASIL (Degussa-Henkel) is given in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In accordance with the present invention a sodium cation form of zeolite A is prepared from natural clinoptilolite by a novel two step hydrothermal process which comprises (1) heating the natural clinoptilolite in an aqueous sodium hydroxide solution for a period of time to dissolve clinoptilolite and filtering to remove undissolved material, including undissolved clinoptilolite and, elemental impurties, and form a filtrate which is (2) reacted by heating with at least 75 percent of a stoichiometric amount of sodium aluminate in aqueous solution for a period of time to precipitate and form zeolite A which may be recovered by filtration of the mixture followed by water wash and drying.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Examples 1 through 24 show how to control the amount of sodalite formed. In each example, a sodium aluminate solution and a sodium silicate solution are formed; the two solutions are added together to produce a certain mixture comprising a mother liquor and an amorphous sodium aluminosilicate; the reaction mixture is reacted to form a zeolite A and the reaction mixture is further reacted to convert some of the zeolite A to a sodalite type product.
[Compound]
Name
sodalite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

0.723 g of sodium hydrate (97%) was dissolved in 80 ml of distilled water, and then it was divided into two Teflon reaction containers in halves for each. In one container it was dissolved by adding 8.258 g of sodium aluminate, and in the other container it was dissolved by adding 15.48 g of sodium meta-silicate. Subsequently, gel was formed as a result of adding the silicate solution to the aluminate solution quickly. It was stirred until gel became completely dissolved and then heated at 100° C. for 4 days to obtain zeolite A having Si/Al ratio 1.020 containing impurities. The obtained catalyst was cleaned several times with distilled water and then dried inside an oven at 100° C., and then had a reflux using aqueous solution having 0.1M of ammonium nitrate per 1 g of the catalyst to remove Na ion, which was contained in the catalyst. After this process, the catalyst was cleaned several times with distilled water and dried inside an oven, and then calcined more for 4 hours in the air at 500° C. to obtain pure zeolite A having Si/Al ratio 1.020.
Quantity
0.723 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.258 g
Type
reactant
Reaction Step Three
Quantity
15.48 g
Type
reactant
Reaction Step Four
[Compound]
Name
aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

30 g of silicic acid gel are reacted with 41 g sodium aluminate (NaAlO2) in a dilute aqueous solution (or suspension) in a round bottom flask with mechanical paddle agitator. The volume of water for dilution is chosen such that the pH of the mixture is 13.5 measured electrometrically. The sodiumaluminosilicate precipitated during the reaction is subjected to crystallization at 100°C for 92 hours. A crystalline zeolite A of the following specification is obtained:
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.